molecular formula C17H17NO4 B4736391 methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate

methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate

Cat. No. B4736391
M. Wt: 299.32 g/mol
InChI Key: UWIRXEVNTCDIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate, also known as MMMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cellular differentiation. In addition, methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate has various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of microbial pathogens, and reduce inflammation in the body. In addition, methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate has been shown to modulate the activity of various signaling pathways in the body, including the PI3K/Akt and MAPK pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate is its ability to selectively inhibit specific enzymes and proteins in the body, making it a valuable tool for studying various biological processes. In addition, the compound has shown low toxicity and high stability, making it suitable for use in various experimental settings. However, one of the limitations of methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate. One area of interest is the development of new analogs of the compound with improved potency and selectivity. In addition, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Finally, methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate could be used as a tool for studying various biological processes, including epigenetics, cellular signaling, and gene expression.

Scientific Research Applications

Methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In addition, methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate has been used as a probe molecule to study various biological processes, including enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

properties

IUPAC Name

methyl 4-[(4-methoxybenzoyl)amino]-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-10-13(17(20)22-3)6-9-15(11)18-16(19)12-4-7-14(21-2)8-5-12/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIRXEVNTCDIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-methoxyphenyl)carbonyl]amino}-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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